molecular formula C15H31Cl2N2O2P B14437202 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-hexyl-, 2-oxide CAS No. 78219-95-1

2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-hexyl-, 2-oxide

Cat. No.: B14437202
CAS No.: 78219-95-1
M. Wt: 373.3 g/mol
InChI Key: XBPIOQJELFXELE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-aminopropanol. The resulting intermediate is then cyclized to form the oxazaphosphorine ring .

Industrial Production Methods

Industrial production of cyclophosphamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyclophosphamide include oxidizing agents like cytochrome P450 enzymes in the liver, and reducing agents such as glutathione . The reactions typically occur under physiological conditions (37°C, pH 7.4).

Major Products Formed

The major products formed from the reactions of cyclophosphamide include active metabolites like aldophosphamide and inactive metabolites such as carboxyphosphamide .

Mechanism of Action

Cyclophosphamide exerts its effects by cross-linking DNA, which leads to the inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound is metabolized in the liver to form active metabolites that target rapidly dividing cells . The molecular targets include DNA and various enzymes involved in DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclophosphamide is unique due to its broad spectrum of activity and its ability to be activated in the liver, which allows for targeted delivery to cancer cells. This reduces the systemic toxicity compared to other nitrogen mustards .

Properties

CAS No.

78219-95-1

Molecular Formula

C15H31Cl2N2O2P

Molecular Weight

373.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-6-hexyl-4,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C15H31Cl2N2O2P/c1-4-5-6-7-8-15-13(2)14(3)18-22(20,21-15)19(11-9-16)12-10-17/h13-15H,4-12H2,1-3H3,(H,18,20)

InChI Key

XBPIOQJELFXELE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(C(NP(=O)(O1)N(CCCl)CCCl)C)C

Origin of Product

United States

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